
2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone, also known as MPBD, is a psychoactive compound that belongs to the class of research chemicals. It is a synthetic analog of the psychoactive substance 3,4-methylenedioxy-N-methylamphetamine (MDMA) and is known to have similar effects on the central nervous system. MPBD has gained popularity among researchers due to its potential applications in scientific research.
Mécanisme D'action
2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone acts as a serotonin, dopamine, and norepinephrine releasing agent, which means that it increases the release of these neurotransmitters from the presynaptic neurons. This leads to an increase in their concentration in the synaptic cleft, which in turn activates the postsynaptic receptors and produces the desired effects.
Biochemical and Physiological Effects:
2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone has been found to induce feelings of euphoria, empathy, and sociability in humans. It has also been found to increase heart rate, blood pressure, and body temperature, which are common physiological effects of psychoactive substances.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone has several advantages for lab experiments, such as its ability to induce specific effects on the central nervous system that can be studied in detail. However, it also has some limitations, such as its potential for abuse and the lack of long-term safety data.
Orientations Futures
There are several future directions for 2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone research, such as studying its long-term effects on the central nervous system, investigating its potential therapeutic applications, and developing new analogs with improved safety profiles. Additionally, further research is needed to determine the optimal dosages and administration routes for 2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone in order to minimize potential risks and maximize its scientific research potential.
Conclusion:
2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone is a psychoactive compound with potential applications in scientific research. It has been found to have similar effects as MDMA and increases the release of serotonin, dopamine, and norepinephrine in the brain. 2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone has several advantages for lab experiments, but also has some limitations. Future research directions include studying its long-term effects, investigating its therapeutic potential, and developing new analogs with improved safety profiles.
Méthodes De Synthèse
2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone can be synthesized by the reaction of 4-methoxyphenylacetone with 2,3-dihydrofuran in the presence of a reducing agent such as sodium borohydride. The resulting compound is then reacted with piperidine in the presence of a catalyst such as palladium on carbon to yield 2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone.
Applications De Recherche Scientifique
2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects as MDMA, such as inducing feelings of euphoria, empathy, and sociability. 2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone has also been found to increase the release of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotions, and behavior.
Propriétés
IUPAC Name |
2,3-dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-18-12-6-8-16(9-7-12)15(17)14-10-11-4-2-3-5-13(11)19-14/h2-5,12,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEPCBWEPUZOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone](/img/structure/B7544938.png)
![1-pyrimidin-2-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-amine;hydrochloride](/img/structure/B7544943.png)
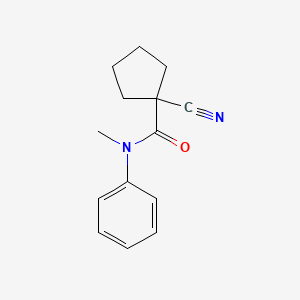
![1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7544960.png)
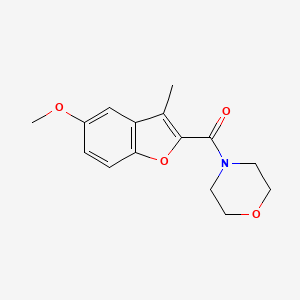
![[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7544970.png)

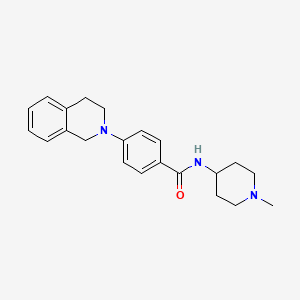
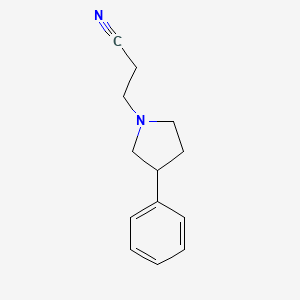
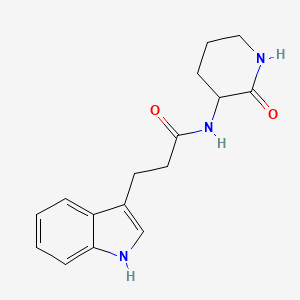
![2-methyl-N-[3-oxo-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]amino]propyl]cyclopropane-1-carboxamide](/img/structure/B7544998.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7545003.png)

![2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B7545026.png)